![molecular formula C17H16Cl2F4O3 B13828649 (1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3](/img/structure/B13828649.png)
(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meperfluthrin-d3 is a stable isotope-labeled compound, specifically a deuterated form of meperfluthrin. It is a synthetic pyrethroid insecticide known for its high efficacy in controlling mosquito populations. The molecular formula of meperfluthrin-d3 is C17H13D3Cl2F4O3, and it has a molecular weight of 418.23 . This compound is primarily used in scientific research to study the behavior and metabolism of pyrethroid insecticides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of meperfluthrin-d3 involves the reaction of (1R,trans)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane formyl halide with 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol in a solvent that facilitates halogen hydride overflow . The reaction is carried out under conditions that allow for the removal of solvents by negative pressure, resulting in the formation of meperfluthrin-d3. The process is designed to be clean and efficient, minimizing the generation of waste products .
Industrial Production Methods
Industrial production of meperfluthrin-d3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and solvents safely and efficiently. The production method emphasizes high product yield, simple process flow, and minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Meperfluthrin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including halogenated compounds and esters.
Aplicaciones Científicas De Investigación
Meperfluthrin-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mecanismo De Acción
Meperfluthrin-d3 exerts its effects by targeting the voltage-gated sodium channels in the nerve membranes of insects . This action disrupts the normal function of the sodium channels, leading to rapid knockdown, paralysis, and eventual death of the insect. The compound’s high efficacy is attributed to its ability to alter the gating of these channels, causing prolonged depolarization and preventing the insect from recovering .
Comparación Con Compuestos Similares
Similar Compounds
Transfluthrin: Another pyrethroid insecticide with similar applications and mechanism of action.
Permethrin: Widely used in both agricultural and public health settings for insect control.
Cyfluthrin: Known for its high potency and effectiveness against a broad range of insect pests.
Uniqueness of Meperfluthrin-d3
Meperfluthrin-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in scientific research. This labeling allows for precise tracking and analysis of the compound’s behavior and metabolism in various environments. Additionally, its high efficacy and low toxicity make it a preferred choice for developing safer and more effective insecticides .
Propiedades
Fórmula molecular |
C17H16Cl2F4O3 |
|---|---|
Peso molecular |
418.2 g/mol |
Nombre IUPAC |
[2,3,5,6-tetrafluoro-4-(trideuteriomethoxymethyl)phenyl]methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H16Cl2F4O3/c1-17(2)9(4-10(18)19)11(17)16(24)26-6-8-14(22)12(20)7(5-25-3)13(21)15(8)23/h4,9,11H,5-6H2,1-3H3/t9-,11+/m1/s1/i3D3 |
Clave InChI |
MWFQAAWRPDRKDG-CNRQAUTJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OCC1=C(C(=C(C(=C1F)F)COC(=O)[C@@H]2[C@H](C2(C)C)C=C(Cl)Cl)F)F |
SMILES canónico |
CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


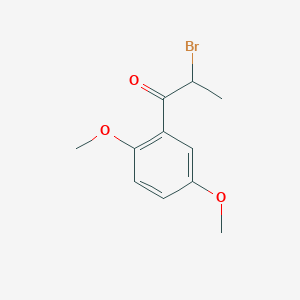
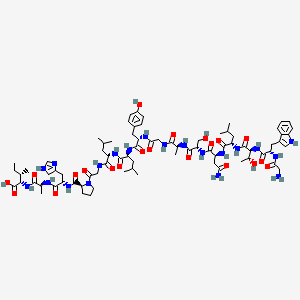
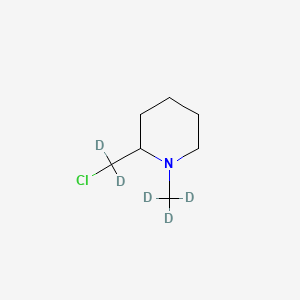
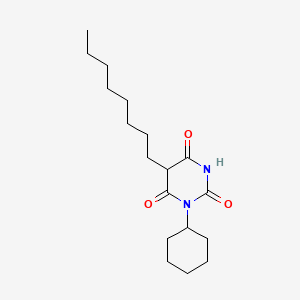
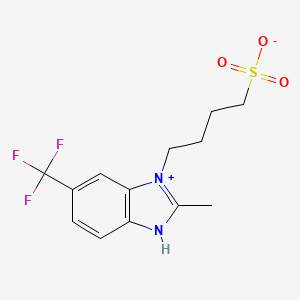
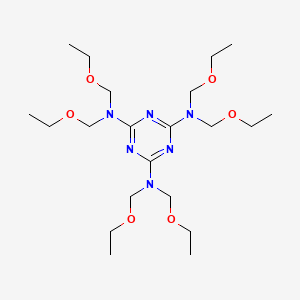
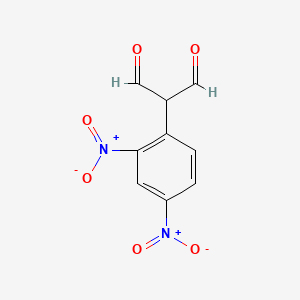
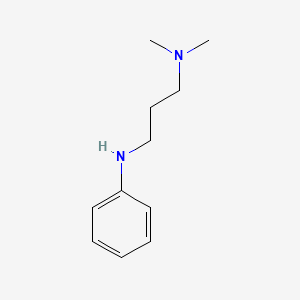

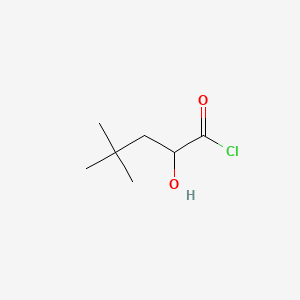
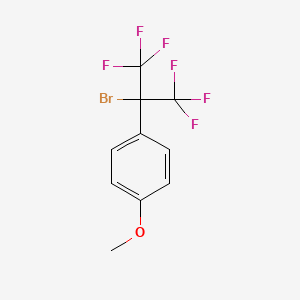
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B13828628.png)
![2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol](/img/structure/B13828636.png)
![2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid](/img/structure/B13828639.png)
